molecular formula C16H13N3O3 B2629606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-02-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2629606
CAS No.: 126631-02-5
M. Wt: 295.298
InChI Key: DKXGOOGKGVJRFY-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides It features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
  • N-(4-methoxyphenyl)-1,3,4-imidazol-2-yl)benzamide

Comparison: N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative often exhibits enhanced stability and different biological activities .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H13_{13}N3_3O2_2
  • Molar Mass : 267.283 g/mol
  • CAS Number : 88185-03-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through the activation of caspase pathways and modulation of p53 expression levels .
  • Antimicrobial Activity : Preliminary investigations suggest that oxadiazole derivatives may possess antimicrobial properties. The structural characteristics of this compound enhance its interaction with microbial targets.
  • Inhibition of Carbonic Anhydrases : Recent studies have explored the potential of oxadiazole derivatives as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases including cancer. This compound has shown selective inhibition against specific isoforms at nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Target IC50_{50} Value Mechanism
CytotoxicityMCF-70.65 µMInduction of apoptosis via caspase activation
CytotoxicityHeLa2.41 µMCell cycle arrest at G0-G1 phase
AntimicrobialVarious bacteriaNot specifiedInteraction with microbial cell targets
Carbonic Anhydrase InhibitionhCA IX and hCA II89 pM (hCA IX)Selective inhibition leading to potential therapeutic applications

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analyses revealed that the compound effectively induced apoptosis in a dose-dependent manner .
  • Antimicrobial Properties : In vitro evaluations indicated that this compound displayed notable antibacterial activity against a range of pathogens. The structure-function relationship suggests that modifications in the oxadiazole ring could enhance its antimicrobial efficacy.
  • Inhibition Studies on Carbonic Anhydrases : Research focusing on carbonic anhydrases revealed that derivatives of oxadiazoles can selectively inhibit hCA IX and hCA II isoforms at very low concentrations. This selectivity is crucial for developing targeted therapies for cancer treatment .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXGOOGKGVJRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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